molecular formula C7H9NO3 B12892573 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one

3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one

Cat. No.: B12892573
M. Wt: 155.15 g/mol
InChI Key: PETMEIWYQKHSNW-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrolone family. These compounds are characterized by a five-membered lactam ring with various substituents. The presence of both acetyl and hydroxy groups in the molecule suggests potential reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted acetoacetate and an amine, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrrolone ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction may produce a diol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use as a precursor in the manufacture of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methyl-1H-pyrrol-3(2H)-one: Lacks the acetyl group, which may affect its reactivity and applications.

    3-Acetyl-1-methyl-1H-pyrrol-2(5H)-one: Lacks the hydroxy group, potentially altering its chemical properties and uses.

Uniqueness

The presence of both acetyl and hydroxy groups in 3-Acetyl-4-hydroxy-1-methyl-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-acetyl-3-hydroxy-1-methyl-2H-pyrrol-5-one

InChI

InChI=1S/C7H9NO3/c1-4(9)6-5(10)3-8(2)7(6)11/h10H,3H2,1-2H3

InChI Key

PETMEIWYQKHSNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CN(C1=O)C)O

Origin of Product

United States

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